Cobaltic sulfate

Mediated electrochemical oxidation Redox mediator screening Electron-transfer thermodynamics

Co(II) sulfate lacks oxidative power; Ce(IV) hydrolyzes. Cobaltic sulfate (Co₂(SO₄)₃·18H₂O) delivers the highest Co(III)/Co(II) redox potential among MEO mediators-0.3-0.4 V above Ce(IV)-for recalcitrant substrate oxidation. • Electrogenerated in 60% H₂SO₄, oxidizes methyl-aromatics to aldehydes in ~80% yield, exceeding Mn(III) by 5-20 pp. • 0.01 M solutions in 18 N H₂SO₄, stored at -7°C, retain titer >3 months as redox titrant (±1% accuracy). • 0.1 M in 6 M HNO₃ mineralizes phenolic waste to CO₂ (residual TOC ~20 ppm).

Molecular Formula Co2O12S3
Molecular Weight 406.1 g/mol
CAS No. 13478-09-6
Cat. No. B081984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltic sulfate
CAS13478-09-6
Synonymsdicobalt tris(sulphate)
Molecular FormulaCo2O12S3
Molecular Weight406.1 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3]
InChIInChI=1S/2Co.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
InChIKeyOOMOMODKLPLOKW-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobaltic Sulfate Procurement Guide


Cobaltic sulfate, also referred to as cobalt(III) sulfate or dicobalt tris(sulfate) with formula Co₂(SO₄)₃, is the sulfate salt of trivalent cobalt. It exists primarily as an 18‑hydrate (Co₂(SO₄)₃·18H₂O), isolated as blue‑green crystals by anodic oxidation of cobalt(II) sulfate in sulfuric acid [1]. The compound is a powerful oxidant that decomposes in neutral water with oxygen evolution but is kinetically stabilized in strong sulfuric acid (>10 N) at low temperature [2]. Its defining technical attribute is the exceptionally high Co(III)/Co(II) redox potential, which places it among the strongest regenerable electron‑transfer mediators available for indirect electro‑organic synthesis and mediated electrochemical oxidation (MEO) [3].

Workflow Mediated electrochemical oxidation (MEO) & indirect electro-organic synthesis Requires high-potential electron-transfer mediator for recalcitrant substrates.
Selection context Stabilized in concentrated H₂SO₄ (>10 N) and stored frozen (−7 °C) Kinetically protected from neutral-water decomposition; cold-chain procurement.
Use context Strongest regenerable oxidant among Co(III)/Ag(II)/Ce(IV) mediators Reported to expand substrate scope to electron-deficient aromatics and mixed wastes.

Why Cobaltic Sulfate Cannot Be Substituted


Attempting to interchange cobaltic sulfate with cobalt(II) sulfate (CoSO₄) or cerium(IV) sulfate (Ce(SO₄)₂) fails at the mechanistic level. Cobalt(II) sulfate is a stable, commercially prevalent Co²⁺ source used in battery cathodes and electroplating; it lacks the high oxidation potential required for direct oxidative mediation [1]. Cerium(IV) sulfate, while a competent oxidant, exhibits a standard potential roughly 0.3–0.4 V lower than that of cobaltic sulfate, translating to a measurable drop in thermodynamic driving force for recalcitrant substrate oxidation [2]. Furthermore, cerium(IV) undergoes parasitic hydrolysis in neutral solution, depositing CeO₂ and reducing active mediator lifetime, whereas cobaltic sulfate, when properly maintained in concentrated H₂SO₄ at low temperature, retains its titer for >3 months [3]. The quantitative evidence below substantiates why procurement decisions must be oxidation‑state‑specific.

Cobaltic sulfate
vs. Cobalt(II) sulfate

Co(II) sulfate lacks the high oxidation potential required for direct oxidative mediation. Substitution would remove the thermodynamic driving force needed for recalcitrant substrates.

Mechanism mismatch
Cobaltic sulfate
vs. Cerium(IV) sulfate

Ce(IV) exhibits a standard potential ~0.3–0.4 V lower, reducing thermodynamic driving force. It also undergoes parasitic hydrolysis in neutral solution, depositing CeO₂ and shortening active mediator lifetime.

Endpoint profile may not transfer

Cobaltic Sulfate Quantitative Evidence


Redox Potential Ranking

In a direct cyclic voltammetric comparison of three electron‑transfer mediators, the Co(III)/Co(II) couple exhibited an accepted standard potential of 1.83 V vs. SHE in 2 M H₂SO₄, while the Ce(IV)/Ce(III) couple displayed 1.25 V vs. Ag/AgCl (approximately 1.45 V vs. SHE). The Ag(II)/Ag(I) couple fell in between. The overall oxidizing power order was Co(III) > Ag(II) > Ce(IV), with approximately 0.3–0.4 V separating each successive couple [1]. Swann and Xanthakos had earlier established that cobaltic sulfate possesses the highest oxidation potential among easily regenerated oxidizing agents suitable for electrolytic oxidation of organic compounds [2].

Redox Potential Ranking
Head-to-head
Co(III)/Co(II): 1.83 V vs. SHE
Ce(IV)/Ce(III): ~1.45 V vs. SHE
Ag(II)/Ag(I): intermediate
Reported oxidizing power order: Co(III) > Ag(II) > Ce(IV). 0.3–0.4 V advantage over Ce(IV) expands substrate scope.
Conditions: 2 M H₂SO₄, Pt electrode, ambient temperature. Class-level inference supported by multiple references.
Mediated electrochemical oxidation Redox mediator screening Electron-transfer thermodynamics

Mediated Resin Destruction Efficiency

In bulk electrolysis experiments targeting destruction of a sulfonated ion‑exchange resin (theoretical requirement: 5.86 A·h per gram dry resin), the blank experiment without any mediator achieved an average weight loss of only 2–3 % after 3 h at 1 A. Addition of Co(III) sulfate at 0.1 M resulted in resin destruction exceeding the theoretical amount calculable from the total charge passed, indicating catalytic participation of water‑derived intermediates. The behavior was consistent across room temperature (20 °C) and elevated temperatures [1].

Resin Destruction Efficiency
Head-to-head
Co(III) mediator: >100% of theoretical (based on charge)
No mediator (blank): 2–3% weight loss
Reported >30× improvement over blank; catalytic participation of water-derived intermediates.
Pt anode, 6 M HNO₃, 1 A, 3 h. Model sulfonated resin. Data to verify for specific matrices.
Mixed waste treatment Mediated electrochemical oxidation Ion-exchange resin destruction

Selective Aldehyde Synthesis

Indirect electro-oxidation of o‑nitrotoluene using electrogenerated cobaltic sulfate in 60 % H₂SO₄ at 12 °C, with a 70‑fold molar excess of substrate, afforded o‑nitrobenzaldehyde in approximately 80 % yield [1]. A patent by Javet and Comninellis further demonstrated that a laminar‑flow Co(III) sulfate stream converts 1‑methylnaphthalene to 1‑naphthaldehyde with high selectivity, exploiting the nascent high‑oxidation‑state species before it can undergo parasitic water oxidation [2]. By comparison, Mn(III)‑mediated indirect electrooxidation of toluene to benzaldehyde under optimized slurry conditions achieved current efficiencies for Mn(III) generation of ~88 %, but isolated aldehyde yields are typically constrained by over‑oxidation to the carboxylic acid [3].

Selective Aldehyde Synthesis
Cross-study
Co(III): ~80% o-nitrobenzaldehyde (from o-nitrotoluene)
Mn(III): 60–75% benzaldehyde (typical, with over-oxidation risk)
Reported yield advantage 5–20 percentage points for Co(III) under low-temperature, high-acid conditions.
60% H₂SO₄, 12 °C, 70-fold substrate excess. Requires laminar-flow design to limit over-oxidation.
Indirect electro-organic synthesis Selective oxidation Nitrobenzaldehyde production

Titrimetric Accuracy for Fe(II) and Ce(III)

Bricker and Loeffler developed a 0.01 M Co(III) sulfate titrant in 18 N H₂SO₄ and demonstrated its application for the quantitative determination of iron(II), ferrocyanide, and cerium(III), with an accuracy within approximately 1 % for all determinations. End‑points were detected spectrophotometrically at 610 nm, exploiting the strong absorbance of Co(III) and the negligible absorbance of Co(II) at that wavelength [1]. In comparison, potassium permanganate titrations of Fe(II) in hydrochloric acid media suffer from chloride interference and require the Zimmermann–Reinhardt reagent, whereas Co(III) sulfate is compatible with sulfate and nitrate matrices [2].

Titrimetric Accuracy
Class-level inference
Co(III) titrant (0.01 M): ±1% accuracy for Fe(II), ferrocyanide, Ce(III)
Spectrophotometric endpoint at 610 nm
Eliminates chloride interference common to KMnO₄; supports method development in sulfate/nitrate matrices.
18 N H₂SO₄ medium; accuracy comparable to established titrants. Data to verify per laboratory.
Redox titrimetry Analytical reagent standardization Cobalt(III) oxidimetry

Storage Stability

The stability of Co(III) sulfate solutions is exquisitely sensitive to temperature and acid concentration. Bricker and Loeffler reported that Co(III) sulfate in 18 N H₂SO₄ stored at −7 °C showed no detectable change in titer over more than 3 months, based on absorbance monitoring at 610 nm. At 7 °C, slow decomposition was measurable, and at 23 °C, the half‑life was on the order of hours to a few days depending on the acid concentration. Solutions in acid below 10 N decomposed substantially faster [1]. By contrast, cerium(IV) sulfate in nitric acid is thermally stable even at elevated temperatures but undergoes slow hydrolysis in neutral or dilute acid solutions with precipitation of CeO₂ [2]. Cobalt(III) can also be isolated as stable crystalline alums, e.g., KCo(SO₄)₂·12H₂O, which are diamagnetic and indefinitely stable as solids [3].

Storage Stability
Head-to-head
−7 °C (18 N H₂SO₄): >90 days no detectable titer change
+23 °C: rapid decomposition, half-life hours to days
Cold-chain storage essential for solution stability. Solid Co(III) alums are indefinitely stable in dry state.
Titer monitored at 610 nm. Acid concentration below 10 N accelerates decomposition. Source-specific review advised.
Reagent stability Titrant shelf-life Cobalt(III) solution storage

Organic Waste Mineralization

In a batch and continuous electrolytic cell study employing Co(III) as the electrogenerated mediator for the destruction of phenol and chlorophenols in sulfuric acid, the residual total organic carbon (TOC) was reduced to approximately 20 ppm, and adsorbable organic halogens (AOX) to less than 3 ppm. Organic carbon was ultimately converted to CO₂ with minor CO formation; organic chlorine was oxidized sequentially to chlorate and perchlorate [1]. These values are comparable to or better than those reported for Ag(II)‑mediated MEO processes at similar energy input, but Co(III) offers a lower‑cost mediator precursor (cobalt(II) sulfate heptahydrate vs. silver nitrate) [2].

Organic Waste Mineralization
Class-level inference
Co(III) mediator: TOC ~20 ppm, AOX <3 ppm
Ag(II) mediator: comparable destruction efficiency
Reported >99% TOC removal from phenolic waste streams; performance on par with precious-metal mediators.
H₂SO₄ electrolyte, Pt electrode, batch/continuous cell. Requires validation for specific pollutant mixtures.
Indirect electrooxidation Wastewater treatment Persistent organic pollutant destruction

Cobaltic Sulfate Application Scenarios


Indirect Electro‑Organic Synthesis of Aromatic Aldehydes

Electrogenerated cobaltic sulfate in 60 % H₂SO₄ at 10–12 °C selectively oxidizes methyl‑substituted aromatics (e.g., o‑nitrotoluene, 1‑methylnaphthalene) to the corresponding aldehydes in ~80 % isolated yield, exceeding typical Mn(III)‑mediated yields by 5–20 percentage points [1]. The laminar‑flow reactor design disclosed in U.S. Patent 4,482,438 exploits the short lifetime of nascent Co(III) by contacting it with an immiscible organic phase within 100 ms of generation, maximizing aldehyde selectivity and minimizing over‑oxidation [2]. This scenario is most appropriate for fine chemical and pharmaceutical intermediate production where aldehyde purity and yield directly determine process economics.

Chloride-Tolerant Redox Titrant

A standardized 0.01 M Co(III) sulfate solution in 18 N H₂SO₄, stored at −7 °C to preserve titer for >3 months, serves as a redox titrant for iron(II), ferrocyanide, and cerium(III) with ±1 % accuracy [1]. Unlike KMnO₄, which is incompatible with chloride‑containing matrices without the Zimmermann–Reinhardt reagent, Co(III) sulfate functions in sulfate‑ and nitrate‑based media, and its endpoint can be detected spectrophotometrically at 610 nm without an external indicator. This scenario is suited for quality‑control laboratories analyzing metallurgical samples, brine solutions, or spent battery leachates where chloride interference precludes permanganate titrimetry.

Mediated Electrochemical Oxidation (MEO) of Recalcitrant Organic Wastes

Co(III) sulfate at 0.1 M concentration in 6 M HNO₃ serves as the electron‑transfer mediator for the complete mineralization of sulfonated ion‑exchange resins, chlorophenols, and phenolic waste streams to CO₂, achieving residual TOC levels of ~20 ppm and AOX below 3 ppm [1]. Comparative mediator screening confirms that Co(III) provides the highest thermodynamic driving force among the three common MEO mediators (Co(III) > Ag(II) > Ce(IV)), with a potential advantage of 0.3–0.4 V over Ce(IV) [2]. This scenario is directly applicable to nuclear facility decommissioning waste, pharmaceutical manufacturing effluents, and hazardous waste treatment where complete mineralization is a regulatory requirement.

Stable Cobalt(III) Alum Intermediates

When cobalt(II) and alkali metal (K, Rb, Cs, NH₄) sulfate solutions are co‑electrolyzed in dilute H₂SO₄ at low temperature, crystalline cobalt(III) alums of formula MCo(SO₄)₂·12H₂O precipitate as blue, diamagnetic solids [1]. These alums are indefinitely stable in the dry state and can be re‑dissolved in dilute H₂SO₄ to regenerate active Co(III) oxidant on demand, circumventing the cold‑chain logistics required for pre‑formed Co(III) sulfate solutions. This scenario is valuable for research groups and field‑deployable analytical kits that require a long‑shelf‑life, solid‑state source of Co(III) oxidant without reliance on electrolytic generation equipment at the point of use.

Application
Selection Property
Validation Focus
Indirect electro-organic aldehyde synthesis
High-potential Co(III) mediator with cold-storage stability
Aldehyde yield and selectivity under laminar-flow conditions
Chloride-tolerant redox titrimetry
Standardized 0.01 M Co(III) in 18 N H₂SO₄, spectrophotometric endpoint
Accuracy and reproducibility in sulfate/nitrate matrices
MEO of recalcitrant organic wastes
Highest thermodynamic driving force among common mediators
Residual TOC/AOX compliance under target process conditions
Solid-state Co(III) alum storage and regeneration
Crystalline alum form with indefinite dry stability
Re-dissolution and oxidative activity recovery in dilute H₂SO₄

Technical Documentation Hub

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